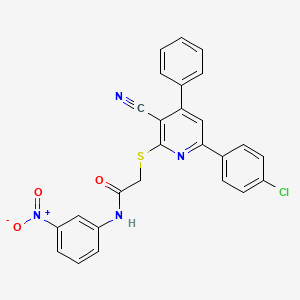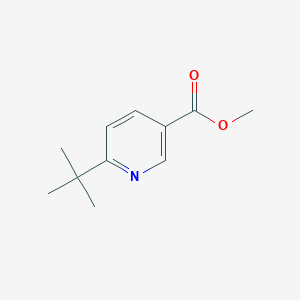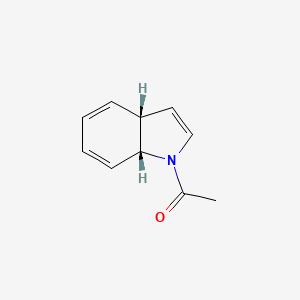![molecular formula C16H18ClNO2 B11770033 N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzo[d][1,3]dioxole, a heterocyclic compound containing a benzene ring fused with a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride typically involves multiple steps. One common method includes the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methylbenzo[d][1,3]dioxol-5-amine
- N-Phenethylbenzo[d][1,3]dioxol-5-amine
- N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine
Uniqueness
N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Eigenschaften
Molekularformel |
C16H18ClNO2 |
|---|---|
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
N-methyl-N-(2-phenylethyl)-1,3-benzodioxol-5-amine;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(10-9-13-5-3-2-4-6-13)14-7-8-15-16(11-14)19-12-18-15;/h2-8,11H,9-10,12H2,1H3;1H |
InChI-Schlüssel |
BTHYYLMOTFYKHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)

![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)

![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)


